molecular formula C25H24ClN5OS B12022200 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 539810-25-8

2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B12022200
CAS No.: 539810-25-8
M. Wt: 478.0 g/mol
InChI Key: OJQOPESLOBRPTP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide involves multiple steps. One common method includes the reaction of 3-chloro-2-methylaniline with formaldehyde and phenylhydrazine to form an intermediate compound. This intermediate is then reacted with 2-methylphenyl isothiocyanate to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole ring and the sulfanyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

When compared to similar compounds, 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

CAS No.

539810-25-8

Molecular Formula

C25H24ClN5OS

Molecular Weight

478.0 g/mol

IUPAC Name

2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C25H24ClN5OS/c1-17-9-6-7-13-21(17)28-24(32)16-33-25-30-29-23(31(25)19-10-4-3-5-11-19)15-27-22-14-8-12-20(26)18(22)2/h3-14,27H,15-16H2,1-2H3,(H,28,32)

InChI Key

OJQOPESLOBRPTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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